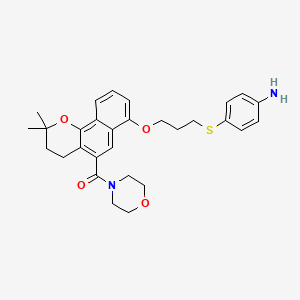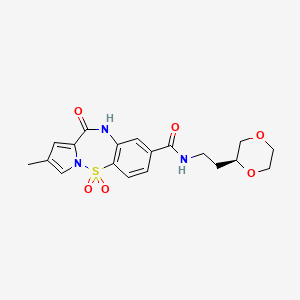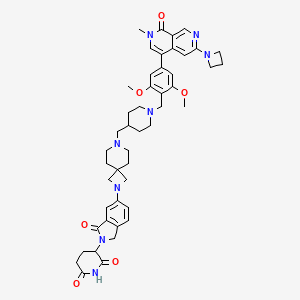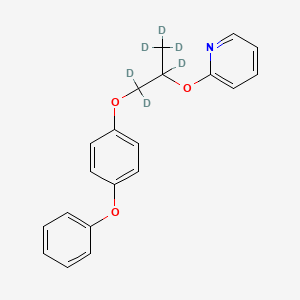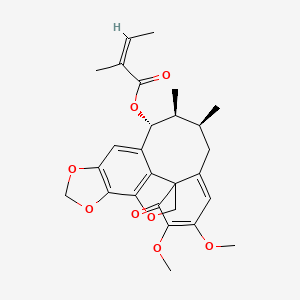
Schiarisanrin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schiarisanrin E is a lignan compound isolated from the plant Schizandra arisanensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the context of its anti-apoptotic and insulinotropic actions .
Vorbereitungsmethoden
Schiarisanrin E can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of lignans from plant extracts . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters of the separation process. For instance, the best adsorption time is around 4 hours, with a rate of adsorption at 0.85 mL/min and a rate of desorption at 0.43 mL/min . After elution with 90% ethanol, the purity of the lignans can be significantly increased .
Analyse Chemischer Reaktionen
Schiarisanrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized lignan derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Schiarisanrin E has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of lignans under different chemical conditions. In biology and medicine, this compound has shown promise in protecting β cells from cytokine-mediated cytotoxicity, which is relevant for diabetes research . Additionally, it has been investigated for its anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
Wirkmechanismus
The mechanism of action of Schiarisanrin E involves its interaction with specific molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated β cell death . By inhibiting this pathway, this compound can protect β cells from apoptosis and promote insulin secretion. This mechanism highlights its potential therapeutic applications in diabetes management .
Vergleich Mit ähnlichen Verbindungen
Schiarisanrin E is part of a group of lignans that includes other compounds such as Schiarisanrin A and Schiarisanrin B . These compounds share similar structural features and biological activities but differ in their specific chemical properties and potency. For example, Schiarisanrin B has been shown to provide β cell protective bioactivity similar to this compound, but its protective potency reaches its maximum at a different concentration . Other similar compounds include deoxyschizandrin and γ-schizandrin, which are also isolated from Schisandra chinensis and exhibit various beneficial biological effects .
Eigenschaften
Molekularformel |
C27H30O8 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |
InChI-Schlüssel |
CGWKMZYZZCWGCK-QJVABPDRSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



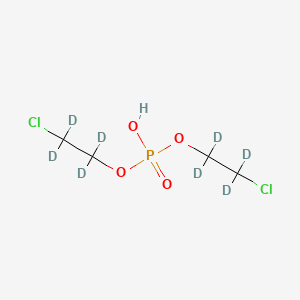
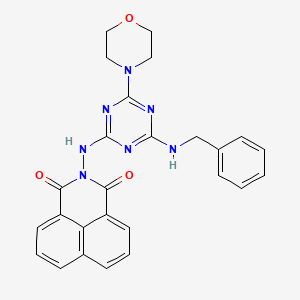
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
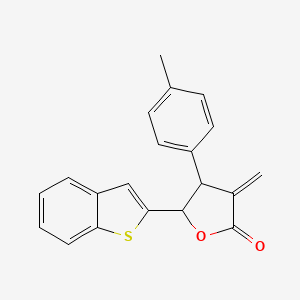
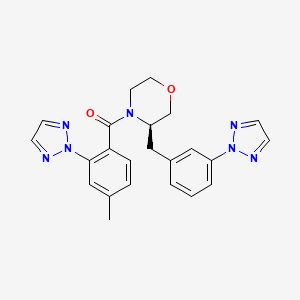
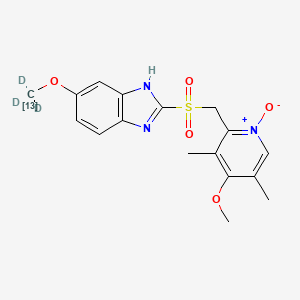
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
